5-Chloro-3-cyclohexyl-1,2,4-thiadiazole

Descripción general

Descripción

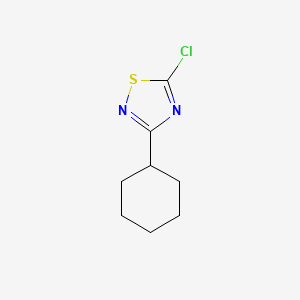

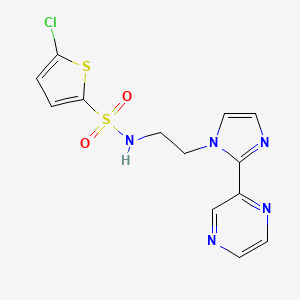

5-Chloro-3-cyclohexyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C8H11ClN2S . It has a molecular weight of 202.71 . This compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring substituted with a chlorine atom and a cyclohexyl group . The InChI code for this compound is 1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 202.71 . More specific physical and chemical properties may be found in specialized chemical databases.Aplicaciones Científicas De Investigación

Material Science and Nonlinear Optical Materials

A study focused on the structural and electronic properties of thiadiazole derivatives, including those related to 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole, explored their potential application as nonlinear optical (NLO) materials. The research utilized density functional theory (DFT) calculations to investigate the molecular structure, electronic properties, and NLO characteristics. This study suggested that certain thiadiazole compounds could have significant applications in the field of material science, particularly in the development of NLO materials, due to their favorable electronic properties and high first-order hyperpolarizability values (Kerru et al., 2019).

Corrosion Inhibition

Another area of application for thiadiazole derivatives is in the field of corrosion inhibition. Research has shown that thiadiazole compounds are effective corrosion inhibitors for metals in acidic environments. One study demonstrated the efficacy of new thiadiazole derivatives in inhibiting the corrosion of mild steel in hydrochloric acid, with findings indicating good inhibition properties. The study also explored the relationship between the molecular structure of these compounds and their effectiveness as corrosion inhibitors, suggesting their potential utility in protecting metals from corrosive damage (Bentiss et al., 2007).

Antimicrobial Activity

Thiadiazole derivatives have also been researched for their antimicrobial properties. A study evaluating the synthesis and antimicrobial activity of novel thiadiazole compounds revealed that these compounds exhibit significant antimicrobial efficacy. The research highlighted the potential of thiadiazole derivatives as antimicrobial agents, capable of combating various pathogenic bacteria and fungi, thus indicating their relevance in the development of new antibiotics or antimicrobial agents (Al-Smadi et al., 2019).

Direcciones Futuras

The future directions for research on 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole and similar compounds are likely to involve further exploration of their biological activities and potential applications. Thiadiazole derivatives are known to exhibit a wide variety of biological activities, making them interesting targets for drug development .

Propiedades

IUPAC Name |

5-chloro-3-cyclohexyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQXHZULWITISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2440074.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)

![7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2440086.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2440087.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2440088.png)

![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)